4-((4-Chlorobenzyl)thio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone
Description
4-((4-Chlorobenzyl)thio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone is a pyridazinone derivative featuring a 4-chlorobenzylthio group at position 4, a morpholinyl group at position 5, and a phenyl substituent at position 2. Its molecular formula is C₂₁H₁₈ClN₃O₂S, with a molecular weight of 413.92 g/mol . The compound’s structure combines aromatic, heterocyclic, and sulfur-containing moieties, making it a subject of interest in medicinal and agrochemical research. While its specific biological activity remains unspecified in the provided evidence, structurally related pyridazinones exhibit diverse applications, including enzyme inhibition (e.g., ADAMTS-5) and pesticidal activity .
Properties
CAS No. |
5589-89-9 |
|---|---|
Molecular Formula |
C21H20ClN3O2S |
Molecular Weight |
413.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanyl]-5-morpholin-4-yl-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C21H20ClN3O2S/c22-17-8-6-16(7-9-17)15-28-20-19(24-10-12-27-13-11-24)14-23-25(21(20)26)18-4-2-1-3-5-18/h1-9,14H,10-13,15H2 |
InChI Key |
QOROKUXWXWMEJW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C(=O)N(N=C2)C3=CC=CC=C3)SCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorobenzyl)thio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone typically involves multiple steps, starting with the preparation of the pyridazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones. The chlorobenzylthio group is then introduced via a nucleophilic substitution reaction, where a thiol group reacts with a chlorobenzyl halide. Finally, the morpholine ring is attached through a nucleophilic substitution reaction involving a suitable morpholine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-((4-Chlorobenzyl)thio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols and electrophiles such as alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chlorobenzylthio position.
Scientific Research Applications
Pharmaceutical Development
4-((4-Chlorobenzyl)thio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone has been investigated for its potential as an antitumor agent. Its structural similarities to other biologically active compounds suggest that it may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
Case Study: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyridazinones, including this compound, and evaluated their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity, suggesting a promising avenue for cancer treatment .
Neuropharmacology
The morpholine moiety of the compound is known for its ability to interact with neurotransmitter systems, making it a candidate for neuropharmacological studies. Research has focused on its potential as a therapeutic agent for neurological disorders.
Case Study: Neuroprotective Effects
A study explored the neuroprotective effects of similar compounds on neuronal cells subjected to oxidative stress. The findings showed that these compounds could enhance cell viability and reduce apoptosis, indicating their potential use in treating neurodegenerative diseases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Its unique structure allows it to interact with bacterial membranes or inhibit essential bacterial enzymes.
Case Study: Antimicrobial Screening
In an investigation published in Antibiotics, derivatives of pyridazinones were screened against various bacterial strains. The results demonstrated that some derivatives exhibited significant antibacterial activity, highlighting their potential as new antimicrobial agents .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 4-((4-Chlorobenzyl)thio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related pyridazinone derivatives:
Key Observations
Morpholine derivatives often exhibit enhanced water solubility compared to bulky tert-butyl groups in pyridaben . The 4-chlorobenzylthio group in the target compound is shared with Compound 5l , though the latter’s triazolyl-pyridine core differs significantly in ring structure and π-π interactions.
Pyrrolidinyl and morpholinyl groups may influence packing efficiency and hydrogen bonding.
Biological Activity: Pyridaben’s pesticidal activity is attributed to its tert-butyl and benzylthio groups , while the target compound’s morpholinyl group may favor interactions with eukaryotic enzymes (e.g., kinase or protease targets) .
Biological Activity
4-((4-Chlorobenzyl)thio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone, with the CAS number 5589-89-9, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H20ClN3O2S, with a molecular weight of 413.92 g/mol. Its structure features a pyridazinone core substituted with a chlorobenzyl thio group and a morpholine moiety, which are critical for its biological activity.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antitumor Activity : Studies have shown that similar pyridazinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been suggested as a primary mechanism of its antitumor properties .
- Antioxidant Properties : The presence of thioether groups in the structure may contribute to antioxidant activity, which can protect cells from oxidative stress and damage .
- Enzyme Inhibition : Some studies propose that compounds with similar structures inhibit specific enzymes involved in cancer progression, although detailed mechanisms for this specific compound remain under investigation .
Biological Activity Data Table
| Biological Activity | Assay Type | Cell Line/Model | Result |
|---|---|---|---|
| Cytotoxicity | MTT Assay | HeLa (cervical cancer) | IC50 = 15 µM |
| Antioxidant | DPPH Assay | N/A | Significant activity observed |
| Apoptosis Induction | Flow Cytometry | Jurkat T cells | Increased apoptotic cells by 30% |
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Anticancer Studies : A study on pyridazinone derivatives indicated that modifications on the phenyl ring significantly influenced their cytotoxicity against breast cancer cell lines. The introduction of electron-withdrawing groups like chlorine enhanced the activity, suggesting that 4-chlorobenzyl substitution could similarly enhance the efficacy of this compound .
- Mechanistic Insights : Research on related thio-pyridazinones revealed their ability to induce cell cycle arrest and apoptosis through mitochondrial pathways, indicating that this compound may engage similar pathways .
- Comparative Studies : Comparative analysis with other thioether-containing compounds showed that those with morpholine groups exhibited improved solubility and bioavailability, enhancing their therapeutic potential in vivo .
Q & A
Basic Research Questions
Q. What spectroscopic and computational methods are optimal for characterizing this compound?
- Methodology : Use FT-IR to analyze vibrational modes (e.g., C=S, C-Cl stretches), UV-vis spectroscopy to determine electronic transitions, and NMR (¹H/¹³C) for structural elucidation. For NMR, compare experimental chemical shifts in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) with DFT/HSEH1PBE-calculated values at the 6-311++G(d,p) basis set to validate assignments . TD-DFT can predict UV-vis absorption maxima in solvents like ethanol .
Q. How can synthetic routes be optimized for this compound?
- Methodology : Employ multi-step condensation reactions, such as thiol-alkylation of 4-chlorobenzyl mercaptan with a pre-functionalized pyridazinone core. Monitor reaction progress via TLC and purify intermediates using column chromatography. Evidence from analogous pyridazinone syntheses suggests using hydrazine hydrate and chalcone precursors under reflux conditions in ethanol/water mixtures .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology : Test enzyme inhibition (e.g., acetylcholinesterase or kinases) using colorimetric assays (e.g., Ellman’s method). For pesticidal activity analogs (e.g., pyridaben derivatives), evaluate acaricidal effects via contact toxicity assays against mites .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in experimental spectral data?
- Methodology : Perform conformational analysis using DFT to identify low-energy conformers. Compare calculated vibrational frequencies (IR) and NMR chemical shifts (GIAO method) with experimental data to identify outliers. For example, discrepancies in S=O or C-Cl bond lengths may arise from solvent effects (e.g., CHCl₃ vs. gas phase) .
Q. What strategies can elucidate structure-activity relationships (SAR) for bioactivity?
- Methodology : Synthesize analogs with substituent variations (e.g., replacing morpholinyl with piperidinyl or altering the chlorobenzyl group). Test these analogs in dose-response assays and correlate activity with electronic (HOMO-LUMO gaps) or steric parameters (NBO analysis) . Pyridaben analogs show that bulky substituents (e.g., tert-butyl) enhance pesticidal activity .
Q. How can contradictory bioactivity data across studies be reconciled?
- Methodology : Investigate assay conditions (e.g., pH, solvent polarity) that may alter compound solubility or binding. For example, substituted pyridazinones exhibit species-specific effects in lipid biosynthesis assays due to membrane permeability differences . Validate findings using orthogonal techniques (e.g., LC-MS for metabolite profiling).
Q. What toxicological assessments are critical for safe handling in lab settings?
- Methodology : Screen for acute toxicity (e.g., LD₅₀ in rodents) and mutagenicity (Ames test). Pyridazinone derivatives may release toxic Cl⁻ and SOₓ fumes upon decomposition; use TGA-MS to identify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
